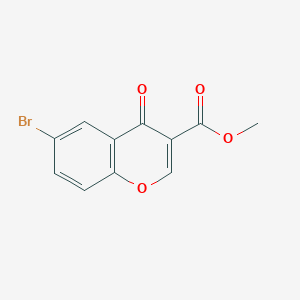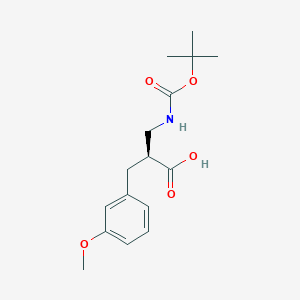
Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid: is a compound of interest in organic chemistry and pharmaceutical research. It is a derivative of amino acids, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxybenzyl group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid typically involves the protection of the amino group with a Boc group and the introduction of the methoxybenzyl group through various organic reactions. One common method includes:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the methoxybenzyl group: This can be achieved through a nucleophilic substitution reaction where the appropriate benzyl halide reacts with the protected amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methoxybenzyl group can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: The free amino acid without the Boc group.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the synthesis of peptides and proteins for biological research.
- Acts as a building block for the development of enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
- Serves as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry:
- Applied in the production of fine chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid largely depends on its role as an intermediate or building block in larger molecules. When incorporated into peptides or other bioactive compounds, it can interact with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis and can be removed under acidic conditions to reveal the active amino group, which can then participate in further reactions or interactions.
Vergleich Mit ähnlichen Verbindungen
Boc-(s)-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a different position of the methoxy group.
Boc-(s)-3-amino-2-(3-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Boc-(s)-3-amino-2-(3-chlorobenzyl)propanoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Eigenschaften
Molekularformel |
C16H23NO5 |
|---|---|
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
(2S)-2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
SUANLYCZPPNHCZ-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


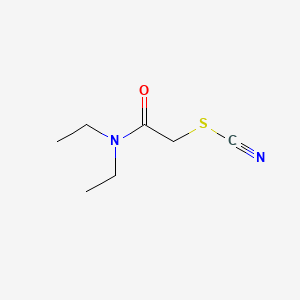

![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
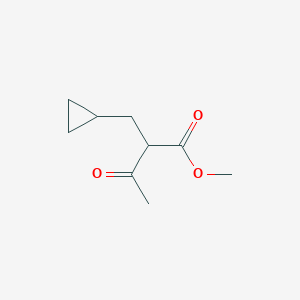
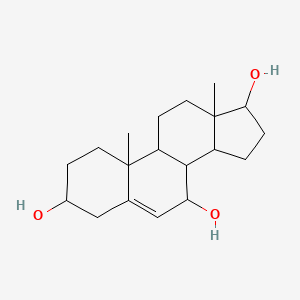



![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)

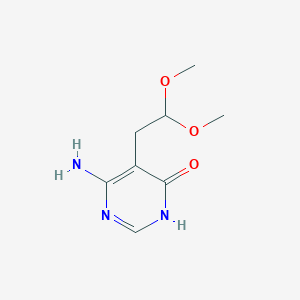
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
